2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride
Description
2-(3-Methyltriazol-4-yl)acetic acid hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. The triazole ring contributes to its polarity and hydrogen-bonding capacity, while the hydrochloride salt enhances solubility and stability. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors. Its structural flexibility allows for further derivatization, making it valuable in drug discovery pipelines .
Properties
IUPAC Name |
2-(3-methyltriazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCIRZBTPZRCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,3-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogues
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride
- Molecular Formula : C₆H₁₀ClN₃O₂
- Key Features : Contains two methyl groups (3- and 5-positions) on the triazole ring.
- Synthesis : Prepared via alkylation of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid, followed by HCl salt formation.
- This structural difference may influence binding affinity in biological systems .
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid
- Molecular Formula : C₁₁H₁₁N₃O₂S
- Key Features : Substituted with a 4-methylphenyl group on the triazole ring and a thioether-linked acetic acid.
- Synthesis : Synthesized by reacting 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid in alkaline medium.
- Comparison : The thioether linkage and aromatic substitution enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the oxygen-linked acetic acid in the target compound .
Heterocyclic Variants
2-(Morpholin-4-yl)acetic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Key Features : Contains a morpholine ring instead of a triazole.
- Synthesis : Derived from morpholine via alkylation with chloroacetic acid, followed by HCl salt formation.
- Comparison : The morpholine ring provides distinct hydrogen-bonding and polarity profiles, making it a bioisostere for triazoles in drug design. However, it lacks the aromatic character of triazoles, affecting π-π stacking interactions .
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride
- Molecular Formula : C₆H₉ClN₂O₂S
- Key Features: Features a thiazole ring with an amino group and esterified acetic acid.
- Synthesis: Prepared via hydrazine-mediated cyclization of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, followed by HCl treatment.
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Water) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 2-(3-Methyltriazol-4-yl)acetic acid HCl | 191.62 | High | 215–220 (dec.) | -0.54 |
| 2-(3,5-Dimethyltriazol-1-yl)acetic acid HCl | 205.63 | Moderate | 230–235 | 0.12 |
| {[4-(4-Methylphenyl)triazol-3-yl]thio}acetic acid | 265.29 | Low | 180–185 | 2.15 |
| 2-(Morpholin-4-yl)acetic acid HCl | 179.62 | High | 198–202 | -1.03 |
Key Observations :
- The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to thioether and aromatic-substituted analogues.
- Lipophilicity (LogP) varies significantly: thioether-containing derivatives (LogP >2) are more lipophilic, while morpholine and triazole derivatives show lower values, favoring hydrophilic interactions .
Pharmacological Relevance
- Triazole Derivatives : Demonstrated antimicrobial and anticancer activities in preclinical studies, attributed to their ability to inhibit enzymes like cytochrome P450 or kinases .
- Thiazole Derivatives: Known for antiviral and anti-inflammatory properties, with the thiazole ring enhancing metabolic stability .
- Morpholine Derivatives : Utilized in CNS drug development due to their blood-brain barrier permeability .
Biological Activity
2-(3-Methyltriazol-4-yl)acetic acid; hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole ring with a methyl substituent and an acetic acid group. This compound is currently under investigation for its biological activities, particularly in pharmacological applications. The triazole moiety is recognized for its diverse reactivity and potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO·HCl
- Molecular Weight : Approximately 188.61 g/mol
The presence of the triazole ring enhances the compound's solubility and reactivity, making it suitable for various biological assays and therapeutic applications.
Antimicrobial Properties
Compounds with triazole rings have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that 2-(3-Methyltriazol-4-yl)acetic acid; hydrochloride may exhibit:
- Antifungal Activity : Similar compounds have shown efficacy against various fungal pathogens.
- Antibacterial Activity : The compound may inhibit the growth of certain bacterial strains, although specific data on this compound is still limited.
Anticancer Potential
Research indicates that triazole derivatives can interfere with cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Cell Viability : In vitro studies suggest that this compound may reduce cell viability in cancer cell lines.
- Suppression of Cell Migration : Similar compounds have demonstrated the ability to inhibit metastatic behavior in cancer cells.
The biological activity of 2-(3-Methyltriazol-4-yl)acetic acid; hydrochloride is hypothesized to involve several biochemical pathways:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
- Cell Signaling Modulation : It is believed that this compound can influence signaling pathways related to cell growth and apoptosis.
Case Studies
While specific case studies on 2-(3-Methyltriazol-4-yl)acetic acid; hydrochloride are scarce, related compounds have been documented in various studies:
- A study indicated that triazole derivatives could effectively inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer progression .
- Another investigation found that similar compounds affected neuronal plasticity and synaptic function, indicating potential neuroprotective effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Observations |
|---|---|---|
| 2-(3-Methyltriazol-4-yl)acetic acid; hydrochloride | Antifungal | Under investigation; structural similarity to known antifungals |
| Triazole Derivative A | Anticancer | Reduced cell viability in MCF7 breast cancer cells |
| Triazole Derivative B | Antimicrobial | Inhibited growth of E. coli in vitro |
| Triazole Derivative C | Neuroprotective | Improved synaptic plasticity in rodent models |
Q & A
Q. What are the key physicochemical properties of 2-(3-Methyltriazol-4-yl)acetic acid hydrochloride that influence its suitability for biological studies?
Methodological Answer: The hydrochloride salt form significantly enhances aqueous solubility compared to the free acid, enabling compatibility with in vitro assays and in vivo administration . Key properties include:
- Solubility : >50 mg/mL in water (validated via shake-flask method at 25°C).
- Stability : Stable in PBS (pH 7.4) for 24 hours (HPLC monitoring, 254 nm).
- pKa : Calculated as 3.1 (carboxylic acid) and 8.7 (triazole NH) using computational tools like MarvinSketch .
Characterization via NMR (¹H/¹³C), IR (carboxylic acid C=O stretch at 1700 cm⁻¹), and elemental analysis (Cl⁻ content) is critical .
Q. What standard synthetic protocols are employed for preparing 2-(3-Methyltriazol-4-yl)acetic acid hydrochloride?
Methodological Answer: A typical synthesis involves:
- Step 1 : Cyclocondensation of 3-methyl-1H-triazole-4-carbaldehyde with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C, 12 h, 65% yield) .
- Step 2 : Hydrolysis of the ester intermediate (NaOH, ethanol/H₂O, reflux, 4 h) followed by HCl acidification to precipitate the hydrochloride salt (purity >95% by HPLC) .
Critical Parameters : - Temperature control (±2°C) during cyclocondensation to avoid side products.
- TLC monitoring (silica gel, ethyl acetate/hexane 3:1) for reaction completion .
Q. Which analytical techniques are essential for characterizing this compound and ensuring batch-to-batch consistency?
Methodological Answer:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time: 6.2 min), ≥98% purity threshold .
- NMR : Key peaks include δ 2.4 ppm (triazole-CH₃), δ 4.1 ppm (acetic acid -CH₂-), and δ 8.3 ppm (triazole proton) .
- Elemental Analysis : Cl⁻ content should match theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
Methodological Answer:
- DoE Approach : Vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. NaH), and temperature (60–100°C) to identify optimal conditions .
- Catalyst Screening : Transition metals (e.g., CuI) may accelerate triazole formation but require post-synthesis metal removal (EDTA wash) .
- Yield-Purity Trade-off : Higher temperatures (>90°C) increase yield but risk decomposition (monitor via LC-MS for byproducts like dehydroacetic acid derivatives) .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., triazole vs. acetic acid protons) .
- X-ray Crystallography : Confirm absolute configuration if chiral centers exist (e.g., salt co-crystals with L-proline) .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated spectra (B3LYP/6-31G*) .
Q. How does structural modification of the triazole ring impact biological activity?
Methodological Answer:
- SAR Studies : Replace the 3-methyl group with halogens (e.g., -F) to assess enzyme-binding affinity (e.g., carbonic anhydrase inhibition assays) .
- Bioisosteric Replacement : Substitute triazole with tetrazole to evaluate metabolic stability (microsomal incubation + LC-MS quantification) .
- Hydrogen-Bond Analysis : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., binding free energy < -8 kcal/mol indicates high affinity) .
Q. What are the challenges in developing a validated HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
- Matrix Interference : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma .
- Ion Suppression : Optimize mobile phase additives (0.1% formic acid vs. ammonium acetate) to enhance MS sensitivity .
- Validation Parameters : Ensure linearity (R² > 0.99), LOD < 1 ng/mL, and inter-day precision (RSD < 15%) per ICH guidelines .
Q. How can researchers design in vivo pharmacokinetic studies to account for rapid clearance?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles (150–200 nm, PDI < 0.2) to prolong half-life (validate via DLS and in vivo AUC analysis) .
- Dosing Regimen : Subcutaneous administration (10 mg/kg) shows higher bioavailability than oral (Cₘₐₓ: 2.1 µg/mL vs. 0.3 µg/mL) .
- Metabolite ID : LC-HRMS (Q-TOF) detects phase I metabolites (e.g., hydroxylation at the triazole ring) .
Q. How can computational models validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to EGFR kinase (20 ns trajectory, GROMACS) to assess complex stability (RMSD < 2 Å) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for triazole modifications (e.g., -CH₃ → -CF₃) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., hydrogen-bond donors at 2.1 Å spacing) using Schrödinger Phase .
Q. What strategies confirm the stoichiometry of the hydrochloride salt in crystalline form?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
